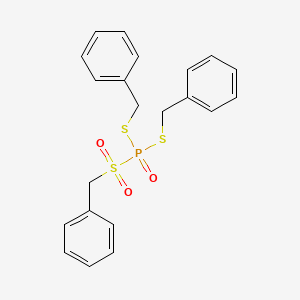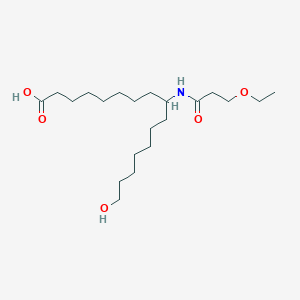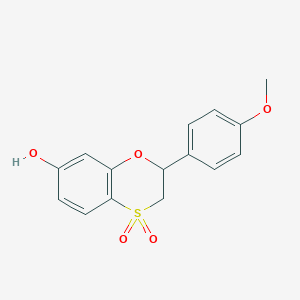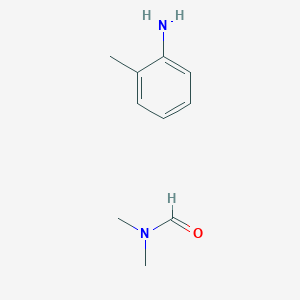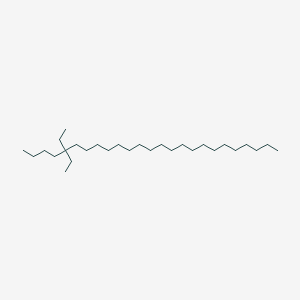
5,5-Diethylpentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethylpentacosane is a hydrocarbon compound with the molecular formula C29H60 It is a long-chain alkane characterized by the presence of two ethyl groups attached to the fifth carbon of the pentacosane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethylpentacosane typically involves the alkylation of pentacosane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where pentacosane is treated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethylpentacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbon (restored to original form).
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5,5-Diethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5,5-Diethylpentacosane in various applications involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentacosane: The parent hydrocarbon chain without ethyl substitutions.
5,5-Dimethylpentacosane: Similar structure but with methyl groups instead of ethyl groups.
Hexacosane: A longer chain hydrocarbon with similar properties.
Uniqueness
5,5-Diethylpentacosane is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. These structural modifications can enhance its suitability for specific applications compared to its analogs.
Eigenschaften
CAS-Nummer |
714275-37-3 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
5,5-diethylpentacosane |
InChI |
InChI=1S/C29H60/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(7-3,8-4)27-10-6-2/h5-28H2,1-4H3 |
InChI-Schlüssel |
GOIPNGYCMCNHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(CC)(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


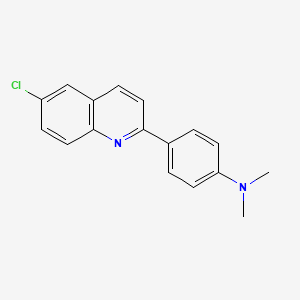


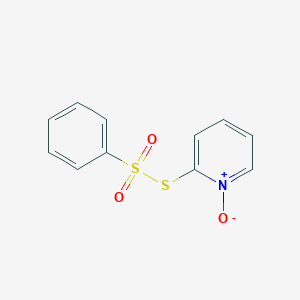
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

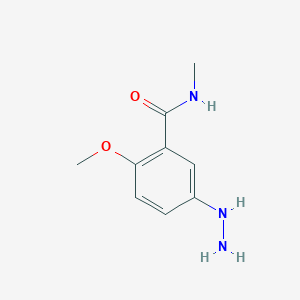
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

